molecular formula C24H17BrN2O2S B12628333 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)-

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)-

Cat. No.: B12628333
M. Wt: 477.4 g/mol
InChI Key: DZMQZMOQIKPKKT-UHFFFAOYSA-N
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Description

Structural Classification of Pyrrolo[2,3-b]pyridine Core Scaffolds

The 1H-pyrrolo[2,3-b]pyridine core consists of a fused bicyclic system: a five-membered pyrrole ring (positions 1–5) fused to a six-membered pyridine ring (positions 2–7). The numbering system prioritizes the pyrrole nitrogen at position 1 and the pyridine nitrogen at position 4 (Figure 1). Substituents at positions 3, 5, and 1 are critical for modulating electronic, steric, and pharmacological properties.

Key Structural Features:

  • Pyrrole Ring : The NH group at position 1 enables hydrogen bonding, while its aromaticity allows π-π stacking.
  • Pyridine Ring : The nitrogen at position 4 enhances polarity and participates in metal coordination.
  • Substitution Sites :
    • Position 1 : Often modified with sulfonamide or acyl groups to improve solubility or target engagement.
    • Position 3 : Halogenation (e.g., bromine) enhances electrophilicity and steric bulk, influencing binding affinity.
    • Position 5 : Aryl or heteroaryl groups (e.g., naphthalenyl) extend conjugation and hydrophobic interactions.
Table 1: Comparative Analysis of Pyrrolo[2,3-b]pyridine Derivatives
Substituent Position Common Modifications Biological Impact (Examples) Source
1 Sulfonyl, acyl Enhanced kinase inhibition (TNIK)
3 Bromo, chloro, methyl Improved IC50 values (PI3Kγ <1 nM)
5 Naphthalenyl, phenyl Increased hydrophobic interactions

Properties

Molecular Formula

C24H17BrN2O2S

Molecular Weight

477.4 g/mol

IUPAC Name

3-bromo-1-(4-methylphenyl)sulfonyl-5-naphthalen-2-ylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C24H17BrN2O2S/c1-16-6-10-21(11-7-16)30(28,29)27-15-23(25)22-13-20(14-26-24(22)27)19-9-8-17-4-2-3-5-18(17)12-19/h2-15H,1H3

InChI Key

DZMQZMOQIKPKKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C4=CC5=CC=CC=C5C=C4)Br

Origin of Product

United States

Preparation Methods

Bromination of 7-Azaindole

One common method begins with the bromination of 5-phenyl-7-azaindole. The process can be summarized as follows:

  • Reagents : Bromine or N-bromosuccinimide (NBS), dichloromethane (DCM), triethylamine.

  • Conditions : The reaction is carried out at room temperature for 1 to 16 hours.

  • Yield : The product is typically isolated as a grey solid with yields around 68%.

Suzuki Coupling Reaction

Following bromination, the compound undergoes a Suzuki coupling reaction with phenylboronic acid:

  • Reagents : Palladium catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)), potassium carbonate, dioxane/water mixture.

  • Conditions : The reaction is conducted under nitrogen atmosphere at approximately 80°C for several hours.

  • Outcome : This step introduces the aryl group necessary for the final compound structure.

The next critical step involves the introduction of the sulfonyl group:

  • Reagents : p-Toluenesulfonyl chloride (tosyl chloride), sodium hydroxide.

  • Conditions : The reaction is performed in a bilayer of DCM and aqueous sodium hydroxide at room temperature for about an hour.

  • Yield : This method has been reported to yield significant amounts of the desired sulfonylated product.

Final Product Isolation

The final compound is isolated through a series of purification steps:

  • Extraction : The organic layer is washed with water and saturated brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • Chromatography : Purification is typically achieved via column chromatography using ethyl acetate as the eluent.

Summary Table of Preparation Steps

Step Reagents/Conditions Yield (%)
Bromination Bromine/NBS, DCM, triethylamine ~68
Suzuki Coupling Pd catalyst, phenylboronic acid, K2CO3, dioxane/water Variable
Sulfonylation Tosyl chloride, NaOH, DCM/Aqueous NaOH Variable
Final Isolation Column chromatography with ethyl acetate High

Recent studies have explored variations in these methods to optimize yields and reduce reaction times. For example:

  • Microwave-assisted synthesis has been shown to enhance reaction rates in similar pyrrolo derivatives by providing uniform heating and reducing solvent usage.

  • Alternative coupling agents and conditions have been investigated to improve selectivity and reduce by-products during the synthesis process.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine derivatives undergo various chemical reactions, including:

Common reagents used in these reactions include bromine, iodine, nitric acid, and Mannich bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine derivatives have shown significant potential in scientific research, particularly in the field of medicinal chemistry. These compounds have been studied for their inhibitory activity against fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of cancer . For example, certain derivatives have demonstrated potent FGFR inhibitory activity, leading to the inhibition of cancer cell proliferation, migration, and invasion . Additionally, these compounds are being explored for their potential use in treating inflammatory diseases and other medical conditions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variability at Position 5

The 5-position in pyrrolo[2,3-b]pyridines is critical for biological activity and physicochemical properties. Key analogs include:

Compound 5-Substituent 3-Substituent 1-Substituent Molecular Weight (g/mol) Key Features
Target compound 2-Naphthalenyl Br 4-Methylphenylsulfonyl 427.33 Enhanced π-stacking; bromine for cross-coupling
5-Phenyl analog (CAS: 890839-39-1) Phenyl Br 4-Methylphenylsulfonyl 427.33 Simpler aryl group; lower steric bulk
5-(4-Trifluoromethylphenyl) (6c) 4-CF₃-phenyl NO₂ H 307.25 Electron-withdrawing group; nitro for reduction
5-(3,4-Dimethoxyphenyl) (21e) 3,4-Dimethoxyphenyl 4-Fluoro-phenylethynyl H 386.39 Ethynyl linker; methoxy for solubility
5-Bromo-3-phenylethynyl (20a) Br Phenylethynyl H 327.18 Dual functionalization sites

Key Observations :

  • Bromine at position 3 distinguishes it from nitro- or ethynyl-substituted analogs, enabling Suzuki or Sonogashira couplings for derivatization .
Substituent Variability at Position 1

The 1-position is often modified to influence stability and pharmacokinetics:

Compound 1-Substituent Synthesis Yield Key Role
Target compound 4-Methylphenylsulfonyl Not reported Enhances metabolic stability; common in kinase inhibitors
1-Methyl (22) Methyl 75% Simplifies structure; lower molecular weight
1-Benzyl (9) Benzyl 99% Improves lipophilicity
1-Butyl (10) Butyl Not reported Alters solubility and membrane permeability

Key Observations :

  • The tosyl group in the target compound improves solubility in polar solvents compared to alkyl or benzyl groups, which may enhance bioavailability .

Comparison with Analog Syntheses :

  • Compound 6c (5-(4-CF₃-phenyl)): Synthesized via Suzuki coupling (87% yield) using 4-CF₃-phenylboronic acid .
  • Compound 20a (5-bromo-3-phenylethynyl): Formed via Sonogashira coupling (51% yield) .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine, specifically the compound 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)- (CAS Number: 226085-18-3), is a member of the pyrrolo[2,3-b]pyridine class known for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and potential therapeutic applications.

  • Molecular Formula : C14H11BrN2O2S
  • Molecular Weight : 351.22 g/mol
  • InChIKey : NDJOLIOBEZICFO-UHFFFAOYSA-N
  • Structural Characteristics : The compound features a bromine atom and a sulfonyl group attached to the pyrrolo-pyridine framework, contributing to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antimicrobial properties. A study highlighted that certain pyrrolo derivatives demonstrated potent activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong efficacy against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Activity Type
1H-Pyrrolo[2,3-b]pyridine Derivative A0.22Bactericidal
1H-Pyrrolo[2,3-b]pyridine Derivative B0.25Bactericidal

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. For instance, derivatives have shown moderate cytotoxicity against ovarian cancer cell lines while maintaining low toxicity towards non-cancerous cells . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions can enhance anticancer efficacy.

CompoundCancer Cell LineCytotoxicity Level
Compound XOvarian CancerModerate
Compound YBreast CancerLow

The biological mechanisms underlying the activity of 1H-pyrrolo[2,3-b]pyridine derivatives often involve inhibition of key enzymes and pathways associated with disease processes. For example, some studies have indicated that these compounds may function as inhibitors of SGK-1 kinase, which plays a role in various cellular signaling pathways related to cancer and other diseases .

Case Studies

  • Antimycobacterial Activity : In a study focused on the antimycobacterial properties of pyrrolo derivatives, it was found that certain compounds exhibited MIC values lower than 0.15 µM against Mycobacterium tuberculosis, suggesting potential therapeutic applications in treating tuberculosis .
  • Analgesic Properties : Other derivatives have been evaluated for their analgesic effects in preclinical models, showing promise in pain management therapies.

Q & A

Basic: What synthetic methodologies are commonly used to prepare 3,5-disubstituted 1H-pyrrolo[2,3-b]pyridine derivatives?

Methodological Answer:
The synthesis of 3,5-disubstituted derivatives typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:

  • Alkylation/Sulfonylation : Reaction of the parent compound with NaH and alkylating agents (e.g., methyl iodide) or sulfonyl chlorides (e.g., TsCl) to introduce substituents at the 1-position .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-trifluoromethylphenylboronic acid) at the 5-position using Pd(PPh₃)₄/K₂CO₃ in dioxane/water (105°C) .
  • Nitro Group Introduction : Nitration at the 3-position using concentrated HNO₃ under controlled conditions (0°C to room temperature) .
    Example Protocol :

Start with 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Alkylate with TsCl/NaH in THF to introduce the 1-(4-methylphenyl)sulfonyl group .

Perform Suzuki coupling with 2-naphthalenylboronic acid to substitute bromine at the 5-position .

Advanced: How can researchers resolve contradictions in regioselectivity during substitution reactions on the pyrrolo[2,3-b]pyridine scaffold?

Methodological Answer:
Regioselectivity challenges arise due to competing reactivity at the 3- and 5-positions. Strategies include:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to direct subsequent substitutions to the 5-position .
  • Protection/Deprotection : Use temporary protecting groups (e.g., silyl ethers) to block undesired positions during multi-step syntheses .
  • Computational Modeling : Employ DFT calculations to predict reactive sites based on electron density maps .
    Case Study :
    In , a nitro group at C3 directs ethynyl substitution to C5 via Sonogashira coupling, achieving 87% yield .

Basic: What analytical techniques are critical for confirming the structure of synthesized derivatives?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.8–9.0 ppm indicate aromatic protons on the pyrrolo[2,3-b]pyridine core. Substituents (e.g., sulfonyl groups) show distinct shifts (e.g., Ts group protons at δ 7.6–7.8 ppm) .
    • ¹³C NMR : Carbonyl signals (e.g., sulfonyl S=O) appear at ~170 ppm .
  • Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₁₆BrN₂O₂S requires m/z 455.01) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in FGFR inhibitor binding studies .

Advanced: How do substituents at C3 and C5 influence biological activity (e.g., kinase inhibition)?

Methodological Answer:

  • C3 Substituents :
    • Bulky groups (e.g., bromo, nitro) enhance hydrophobic interactions in kinase ATP-binding pockets (e.g., FGFR1’s hinge region) .
    • Hydrogen bond donors (e.g., NH groups) interact with residues like Asp641 in FGFR1 .
  • C5 Substituents :
    • Aromatic groups (e.g., 2-naphthalenyl) occupy hydrophobic pockets near Gly485, improving binding affinity .
    • Electron-withdrawing groups (e.g., CF₃) increase metabolic stability and potency (IC₀₀ values <10 nM for FGFR1) .
      Data Table :
PositionSubstituentTarget Activity (IC₅₀)Key Interaction
C3BromoFGFR1: 7 nMH-bond with Asp641
C52-NaphthalenylFGFR1: 9 nMHydrophobic pocket

Basic: What solvents and catalysts are optimal for coupling reactions involving this scaffold?

Methodological Answer:

  • Suzuki Coupling :
    • Solvent : Dioxane/water (3:1) for solubility and boronic acid activation .
    • Catalyst : Pd(PPh₃)₄ (2–5 mol%) with K₂CO₃ as base (105°C, 12–24 h) .
  • Sonogashira Coupling :
    • Solvent : THF with CuI/PdCl₂(PPh₃)₂ (room temperature, 6 h) .
      Yield Optimization : Pre-purify intermediates via silica gel chromatography (heptane/EtOAc 8:2) to remove Pd residues .

Advanced: How can computational methods predict the bioactivity of novel derivatives?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with FGFR1’s ATP-binding site (PDB: 3TT0). Key parameters:
    • Hydrogen bonding with Asp641 and Gly485 .
    • Hydrophobic complementarity with Val492 and Ala564 .
  • QSAR Models : Correlate ionization potentials (calculated via AM1 semi-empirical methods) with antifungal activity (e.g., Pyricularia oryzae inhibition) .
    Case Study : Derivatives with lower ionization potentials (<8.5 eV) exhibit 90% inhibition of rice blast fungus .

Basic: What are common pitfalls in purifying halogenated pyrrolo[2,3-b]pyridines?

Methodological Answer:

  • Chromatography Challenges :
    • Bromo derivatives often co-elute with byproducts. Use gradient elution (e.g., 10–30% EtOAc in heptane) for better resolution .
    • Avoid prolonged exposure to silica gel, which can dehalogenate bromo groups .
  • Crystallization : Use mixed solvents (e.g., CH₂Cl₂/hexane) to induce crystallization of nitro-substituted derivatives .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization :
    • Use consistent kinase assay conditions (e.g., ATP concentration, incubation time) to compare IC₅₀ values .
  • Metabolic Stability Testing :
    • Evaluate microsomal stability (e.g., human liver microsomes) to rule out false negatives due to rapid degradation .
      Example : Compound 4h showed FGFR1 IC₅₀ = 7 nM in standardized assays but lower activity in cell-based models due to efflux pump interactions .

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